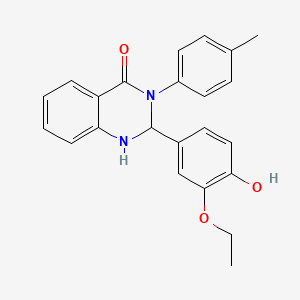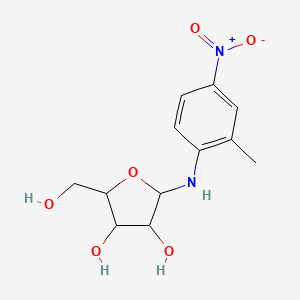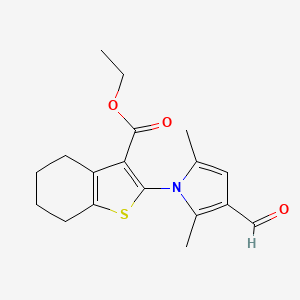![molecular formula C12H17FN2O3S B4932657 5-[(dimethylamino)sulfonyl]-2-fluoro-N-propylbenzamide](/img/structure/B4932657.png)
5-[(dimethylamino)sulfonyl]-2-fluoro-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(dimethylamino)sulfonyl]-2-fluoro-N-propylbenzamide, also known as DSP-1181, is a novel drug developed by Sumitomo Dainippon Pharma Co., Ltd. It belongs to the class of drugs called agonists, which activate specific receptors in the body. DSP-1181 has been found to have potential applications in the treatment of various diseases, including depression, schizophrenia, and Alzheimer's disease.
Wirkmechanismus
5-[(dimethylamino)sulfonyl]-2-fluoro-N-propylbenzamide works by binding to specific receptors in the brain called sigma-1 receptors. These receptors are involved in various physiological processes, including the regulation of neurotransmitter release, calcium signaling, and cell survival. By activating these receptors, this compound can modulate these processes and produce therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to increase the release of certain neurotransmitters, such as dopamine and serotonin, in the brain. It has also been found to modulate calcium signaling in neurons, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-propylbenzamide is that it has been found to have potent and selective activity at sigma-1 receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not known.
Zukünftige Richtungen
There are several future directions for research on 5-[(dimethylamino)sulfonyl]-2-fluoro-N-propylbenzamide. One area of interest is its potential use in the treatment of depression, schizophrenia, and Alzheimer's disease. Another area of interest is its potential use as a research tool to study the role of sigma-1 receptors in various physiological processes. Further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in medicine and research.
Synthesemethoden
5-[(dimethylamino)sulfonyl]-2-fluoro-N-propylbenzamide is synthesized using a multi-step process that involves the reaction of various chemicals. The starting material is 2-fluoro-4-nitrobenzoic acid, which is reacted with thionyl chloride to form 2-fluoro-4-nitrobenzoyl chloride. The benzoyl chloride is then reacted with N,N-dimethylpropylamine to form a secondary amine intermediate. The intermediate is then reacted with sulfonyl chloride to form this compound. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
5-[(dimethylamino)sulfonyl]-2-fluoro-N-propylbenzamide has been found to have potential applications in the treatment of various diseases. It has been shown to have antidepressant effects in animal models of depression. It has also been found to have antipsychotic effects in animal models of schizophrenia. In addition, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-(dimethylsulfamoyl)-2-fluoro-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O3S/c1-4-7-14-12(16)10-8-9(5-6-11(10)13)19(17,18)15(2)3/h5-6,8H,4,7H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSDKDBCNUITQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4932578.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B4932584.png)
![1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4932594.png)
![6-[(4-chlorobenzyl)thio]-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4932609.png)
![N-isopropyl-1'-{5-[(methylthio)methyl]-2-furoyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4932615.png)
![1-[5-(methoxymethyl)-2-furyl]-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B4932622.png)
![3-(3,4,5-trimethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B4932630.png)





![1-{2-[3-(4-allyl-2-methoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B4932699.png)
